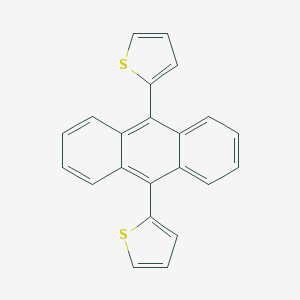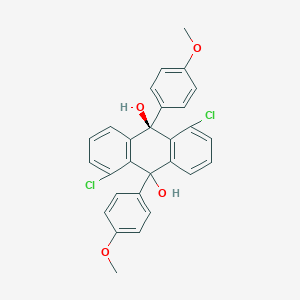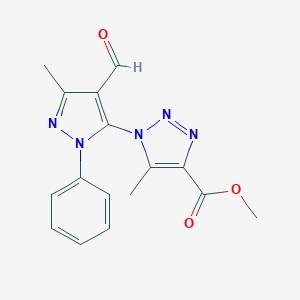
2-(1,3-benzothiazol-2-ylamino)-N-(4-methylphenyl)-6-oxo-1,4,5,6-tetrahydropyrimidine-4-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(1,3-benzothiazol-2-ylamino)-N-(4-methylphenyl)-6-oxo-1,4,5,6-tetrahydropyrimidine-4-carboxamide is a chemical compound that has gained significant attention in scientific research. This compound has been studied for its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology.
作用机制
The mechanism of action of 2-(1,3-benzothiazol-2-ylamino)-N-(4-methylphenyl)-6-oxo-1,4,5,6-tetrahydropyrimidine-4-carboxamide is not fully understood. However, it has been suggested that it may act by inhibiting the activity of enzymes involved in tumor growth and inflammation. It may also interact with specific receptors in the body, leading to its antiviral and diagnostic properties.
Biochemical and Physiological Effects:
2-(1,3-benzothiazol-2-ylamino)-N-(4-methylphenyl)-6-oxo-1,4,5,6-tetrahydropyrimidine-4-carboxamide has been found to exhibit various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells and reduce inflammation in animal models. It has also been found to have antiviral properties against certain viruses, including HIV and herpes simplex virus. Additionally, it has been studied for its potential use in imaging biological systems, such as the brain, for diagnostic purposes.
实验室实验的优点和局限性
The advantages of using 2-(1,3-benzothiazol-2-ylamino)-N-(4-methylphenyl)-6-oxo-1,4,5,6-tetrahydropyrimidine-4-carboxamide in lab experiments include its potential applications in various fields, such as medicinal chemistry, biochemistry, and pharmacology. It also exhibits various biochemical and physiological effects, making it a useful tool for studying these processes. However, the limitations of using this compound in lab experiments include its limited solubility in water and its potential toxicity, which may require special handling and safety precautions.
未来方向
There are several future directions for research on 2-(1,3-benzothiazol-2-ylamino)-N-(4-methylphenyl)-6-oxo-1,4,5,6-tetrahydropyrimidine-4-carboxamide. One direction is to further study its antitumor, antiviral, and anti-inflammatory activities and to identify the specific enzymes and receptors it interacts with. Another direction is to explore its potential use as a diagnostic tool for Alzheimer's disease and other neurological disorders. Additionally, further research can be conducted to optimize its synthesis method and improve its solubility and bioavailability.
合成方法
The synthesis of 2-(1,3-benzothiazol-2-ylamino)-N-(4-methylphenyl)-6-oxo-1,4,5,6-tetrahydropyrimidine-4-carboxamide involves the reaction between 2-aminobenzothiazole, 4-methylphenyl isocyanate, and ethyl acetoacetate. The reaction is carried out in the presence of a catalyst, such as triethylamine, and a solvent, such as dichloromethane or ethanol. The product is obtained by purification using column chromatography or recrystallization.
科学研究应用
2-(1,3-benzothiazol-2-ylamino)-N-(4-methylphenyl)-6-oxo-1,4,5,6-tetrahydropyrimidine-4-carboxamide has been studied for its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology. It has been found to exhibit antitumor, antiviral, and anti-inflammatory activities. It has also been studied for its potential use as a diagnostic tool for Alzheimer's disease and as a fluorescent probe for imaging biological systems.
属性
分子式 |
C19H17N5O2S |
|---|---|
分子量 |
379.4 g/mol |
IUPAC 名称 |
2-(1,3-benzothiazol-2-ylamino)-N-(4-methylphenyl)-6-oxo-4,5-dihydro-1H-pyrimidine-4-carboxamide |
InChI |
InChI=1S/C19H17N5O2S/c1-11-6-8-12(9-7-11)20-17(26)14-10-16(25)23-18(21-14)24-19-22-13-4-2-3-5-15(13)27-19/h2-9,14H,10H2,1H3,(H,20,26)(H2,21,22,23,24,25) |
InChI 键 |
DQPCZSXYKYYNGR-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)NC(=O)C2CC(=O)NC(=N2)NC3=NC4=CC=CC=C4S3 |
规范 SMILES |
CC1=CC=C(C=C1)NC(=O)C2CC(=O)NC(=N2)NC3=NC4=CC=CC=C4S3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






![11-Methyl-15-oxatetracyclo[6.6.1.02,7.09,14]pentadeca-2,4,6,11-tetraene](/img/structure/B290184.png)
![1-(2-{2-[2-(2-Acetylphenoxy)ethoxy]ethoxy}phenyl)ethanone](/img/structure/B290185.png)
![Dimethyl2,2-bis[(9,10-dioxo-9,10-dihydro-2-anthracenyl)methyl]malonate](/img/structure/B290186.png)



![3-[1-(4-chlorophenyl)-1H-1,2,3-triazol-4-yl]-1-phenyl-2-propen-1-one](/img/structure/B290197.png)

![2-[2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)ethyl]benzonitrile](/img/structure/B290199.png)
![2-({2-[2-(2-{2-[(5-Hydroxy-1-benzofuran-2-yl)sulfanyl]ethoxy}ethoxy)ethoxy]ethyl}sulfanyl)-1-benzofuran-5-ol](/img/structure/B290201.png)
